NN4-TRIMETHYL-2-(THIOPHENE-2-AMIDO)-13-THIAZOLE-5-CARBOXAMIDE
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Overview
Description
NN4-TRIMETHYL-2-(THIOPHENE-2-AMIDO)-13-THIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that features a complex structure incorporating thiophene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NN4-TRIMETHYL-2-(THIOPHENE-2-AMIDO)-13-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is synthesized through cyclization reactions.
Amidation: The thiophene ring undergoes amidation to introduce the amido group.
Thiazole Ring Formation: The thiazole ring is formed through a cyclization reaction involving the thiophene derivative.
Final Assembly: The final compound is assembled by introducing the trimethyl groups and completing the carboxamide functionality.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
NN4-TRIMETHYL-2-(THIOPHENE-2-AMIDO)-13-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of NN4-TRIMETHYL-2-(THIOPHENE-2-AMIDO)-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
NN4-TRIMETHYL-2-(THIOPHENE-2-AMIDO)-13-THIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds containing the thiophene ring, known for their electronic properties.
Thiazole Derivatives: Compounds with the thiazole ring, often studied for their biological activities.
Carboxamides: A broad class of compounds with diverse applications in chemistry and medicine.
Uniqueness: The uniqueness of this compound lies in its combination of thiophene and thiazole rings, along with the trimethyl and carboxamide functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
N,N,4-trimethyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-7-9(11(17)15(2)3)19-12(13-7)14-10(16)8-5-4-6-18-8/h4-6H,1-3H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZJJMUCKQNKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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